molecular formula C10H4Cl2F2N2 B13996653 2,2'-Dichloro-3,3'-difluoro-4,4'-bipyridine

2,2'-Dichloro-3,3'-difluoro-4,4'-bipyridine

Cat. No.: B13996653
M. Wt: 261.05 g/mol
InChI Key: CBJJICMCZDRLOS-UHFFFAOYSA-N
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Description

2,2’-Dichloro-3,3’-difluoro-4,4’-bipyridine: is a bipyridine derivative characterized by the presence of chlorine and fluorine atoms at specific positions on the bipyridine ring Bipyridines are a class of compounds with two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dichloro-3,3’-difluoro-4,4’-bipyridine typically involves the halogenation of bipyridine derivatives. The process may include the use of chlorinating and fluorinating agents under controlled conditions to achieve the desired substitution pattern. For example, starting from a bipyridine precursor, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while fluorination can be carried out using reagents such as elemental fluorine or fluorinating agents like Selectfluor .

Industrial Production Methods: Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This may include optimizing reaction conditions such as temperature, pressure, and solvent choice, as well as employing catalysts to enhance reaction efficiency. Continuous flow reactors and other advanced manufacturing techniques could be utilized to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dichloro-3,3’-difluoro-4,4’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Chemistry: 2,2’-Dichloro-3,3’-difluoro-4,4’-bipyridine is used as a ligand in coordination chemistry, forming complexes with transition metals.

Biology and Medicine: The compound’s derivatives may exhibit biological activity, making them candidates for drug development and other biomedical applications. Research into their interactions with biological targets can provide insights into their potential therapeutic uses .

Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability .

Mechanism of Action

The mechanism of action of 2,2’-Dichloro-3,3’-difluoro-4,4’-bipyridine involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biochemical effects .

Comparison with Similar Compounds

Uniqueness: 2,2’-Dichloro-3,3’-difluoro-4,4’-bipyridine is unique due to the specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties.

Properties

Molecular Formula

C10H4Cl2F2N2

Molecular Weight

261.05 g/mol

IUPAC Name

2-chloro-4-(2-chloro-3-fluoropyridin-4-yl)-3-fluoropyridine

InChI

InChI=1S/C10H4Cl2F2N2/c11-9-7(13)5(1-3-15-9)6-2-4-16-10(12)8(6)14/h1-4H

InChI Key

CBJJICMCZDRLOS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C2=C(C(=NC=C2)Cl)F)F)Cl

Origin of Product

United States

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